molecular formula C20H23FN2O B3974795 1-(4-fluorophenyl)-4-(3-phenylbutanoyl)piperazine

1-(4-fluorophenyl)-4-(3-phenylbutanoyl)piperazine

Cat. No. B3974795
M. Wt: 326.4 g/mol
InChI Key: VBEQIMVOCGHDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(3-phenylbutanoyl)piperazine, also known as pFPP, is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenylbutanoyl)piperazine involves the modulation of serotonin receptors in the brain. Specifically, this compound acts as a partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor. This dual activity results in the modulation of serotonin signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. In vivo studies have demonstrated that this compound can induce changes in behavior, such as anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

PFPP has several advantages for lab experiments, including its high purity and stability, well-established synthesis method, and availability from commercial sources. However, there are also limitations to its use, including its limited solubility in water and potential for off-target effects.

Future Directions

For the study of 1-(4-fluorophenyl)-4-(3-phenylbutanoyl)piperazine include further optimization, investigation of its long-term effects, and its potential for abuse and addiction.

Scientific Research Applications

PFPP has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(4-fluorophenyl)-4-(3-phenylbutanoyl)piperazine has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of serotonin receptors in the brain. In pharmacology, this compound has been used as a reference compound for the development of new drugs targeting serotonin receptors.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-16(17-5-3-2-4-6-17)15-20(24)23-13-11-22(12-14-23)19-9-7-18(21)8-10-19/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEQIMVOCGHDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.